![molecular formula C11H12N4O2S B3002432 2-hydrazino-N-phenylpyridine-3-sulfonamide CAS No. 1154115-66-8](/img/structure/B3002432.png)
2-hydrazino-N-phenylpyridine-3-sulfonamide
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Overview
Description
2-Hydrazino-N-phenylpyridine-3-sulfonamide is a compound that has been studied for its potential as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that are involved in various physiological processes, and inhibitors of these enzymes have medicinal applications, such as in the treatment of glaucoma, epilepsy, and certain types of cancer .
Synthesis Analysis
The synthesis of related compounds, such as 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide, involves the incorporation of sulfonyl hydrazides as sulfonyl sources. These sulfonyl hydrazides can be manipulated under various conditions to form bonds with a wide range of organic compounds, leading to the creation of sulfonamides and other derivatives . The synthesis of these compounds is crucial for the development of new drugs targeting carbonic anhydrases .
Molecular Structure Analysis
The molecular structure of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide has been analyzed through X-ray crystallography, revealing favorable interactions between the inhibitor and the carbonic anhydrase enzyme. These interactions explain the compound's strong affinity for the enzyme, particularly isoform II, and provide insights that can be exploited for the design of new inhibitors .
Chemical Reactions Analysis
Sulfonyl hydrazides, which are precursors to compounds like this compound, can undergo various chemical reactions to form different types of bonds. These reactions include carbon-sulfur, sulfur-nitrogen, and sulfur-halogen bond formations, among others. Such reactions are essential for the construction of complex molecules, including carbocycles and heterocycles, which have significant implications in drug development .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of the sulfonyl and hydrazino groups contributes to their reactivity and interaction with biological targets. For instance, the strong inhibitory activity of related sulfonamides against carbonic anhydrase isoforms is a direct result of their chemical properties, which enable them to bind tightly to the enzyme's active site .
Scientific Research Applications
Carbonic Anhydrase Inhibition
2-Hydrazino-N-phenylpyridine-3-sulfonamide has been studied for its potential as an inhibitor of carbonic anhydrases, particularly in the context of medicinal chemistry applications. It exhibits potent inhibition of carbonic anhydrase isoforms such as CA I and II, which are significant in clinical scenarios where strong inhibition of these isoforms is desired. This compound has been evaluated against various isoforms, including those from Mycobacterium tuberculosis and pathogenic fungi like Cryptococcus neoformans and Candida albicans, showing promising results as a potent inhibitor (Güzel et al., 2008).
Potential for Antiglaucoma Drugs
The compound's derivatives have been investigated for their potential in treating glaucoma. Studies have found that some derivatives of this compound can significantly lower intraocular pressure when applied topically. This suggests potential use in developing new types of antiglaucoma drugs (Scozzafava et al., 1999).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of this compound has been conducted to explore its potential in various applications. The compound and its derivatives have been synthesized under different conditions, leading to the formation of various products with potential for further research and application in medicinal chemistry (Rozentsveig et al., 2013).
Anticancer Evaluations
This compound has also been involved in anticancer evaluations. Studies have synthesized novel derivatives of this compound and tested them for their anticancer activities against various cancer cell lines. These studies suggest potential applications in cancer treatment, although more research is required to fully understand its efficacy and mechanism of action (Sayed et al., 2021).
Mechanism of Action
Mode of Action
Based on its structural similarity to sulfanilamide, a known sulfonamide antibiotic , it may act as a competitive inhibitor of bacterial dihydropteroate synthase, preventing the synthesis of folic acid, which is essential for bacterial growth .
Biochemical Pathways
Without specific information on 2-Hydrazinyl-N-phenylpyridine-3-sulfonamide, it’s challenging to summarize the affected biochemical pathways and their downstream effects . If it acts similarly to sulfanilamide, it could affect the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
If it behaves like sulfanilamide, it could lead to the inhibition of bacterial growth by disrupting folic acid synthesis .
properties
IUPAC Name |
2-hydrazinyl-N-phenylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c12-14-11-10(7-4-8-13-11)18(16,17)15-9-5-2-1-3-6-9/h1-8,15H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSJQCHDAYLWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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